2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE
Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the reaction of phthalimide derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of phthalimide with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted with 4-phenyl-1-piperazinecarbonyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other phthalimide derivatives such as:
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
These compounds share the phthalimide core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c32-24(18-31-26(34)20-10-4-5-11-21(20)27(31)35)28-23-13-7-6-12-22(23)25(33)30-16-14-29(15-17-30)19-8-2-1-3-9-19/h1-13H,14-18H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFXBKFVPIYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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